molecular formula C10H9N3O2 B1462240 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one CAS No. 1000932-81-9

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one

Cat. No.: B1462240
CAS No.: 1000932-81-9
M. Wt: 203.2 g/mol
InChI Key: QBMZQCZXJDRGRU-UHFFFAOYSA-N
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Description

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is a complex tricyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It is built upon a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancerous cells . This specific derivative is further functionalized with a fused pyranone ring, a structural feature common in various natural products and known to influence the compound's electronic properties, lipophilicity, and overall molecular conformation, thereby affecting its interaction with biological targets . The compound serves as a valuable synthetic intermediate or final scaffold for researchers exploring structure-activity relationships (SAR) in the development of novel biologically active agents . Polycyclic structures like this one, which combine pyrazole, pyran, and pyrimidine motifs, are frequently investigated for a broad spectrum of potential pharmacological properties, which may include anticancer, antibacterial, and anti-inflammatory activities . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-4-8-11-5-7-2-3-15-10(14)9(7)13(8)12-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMZQCZXJDRGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC3=C2C(=O)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core pyrazolo[1,5-a]pyrimidine framework is commonly constructed via condensation reactions of aminopyrazoles with electrophilic partners such as enaminones, formyl ketones, 1,3-diketones, or acetoacetanilides. The pyrano ring is typically introduced by using 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) or its analogues as starting materials, which react with aminopyrazoles to form the fused pyrano-pyrazolopyrimidinone structure.

Preparation via Reaction of 5-Aminopyrazoles with Dehydroacetic Acid (DHAA)

  • Procedure:
    The reaction involves refluxing an equimolar or excess amount of 5-aminopyrazoles with dehydroacetic acid or its analogues in ethanol solvent. The reaction proceeds via nucleophilic attack of the amino group on electrophilic sites of DHAA, followed by cyclization to yield the fused bi(pyrazolo[1,5-a]pyrimidinyl)-7-one derivatives.

  • Key Conditions:

    • Solvent: Ethanol
    • Temperature: Reflux (~78 °C)
    • Reaction time: Typically 6 hours or more
    • Molar ratio: Using two equivalents of 5-aminopyrazole improves yield significantly
  • Yields:
    Yields vary depending on substituents and stoichiometry but can reach up to 79% with optimized conditions.

  • Mechanism:
    The amino group attacks the acetyl carbonyl of DHAA, followed by ring closure involving the pyran ring system, forming the fused heterocycle.

  • Example:
    Reaction of 5-amino-4-phenyl-1H-pyrazole with DHAA yielded 5,5'-dimethyl-3,3'-diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-one with significant antibacterial properties, indicating successful formation of the fused ring system.

Green Synthetic Approach Using Ultrasonic Irradiation

  • Overview:
    A more environmentally friendly method involves the condensation of aminopyrazoles with alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate in aqueous ethanol under ultrasonic irradiation.

  • Reaction Conditions Optimization:

    • Catalyst: Potassium bisulfate (KHSO4)
    • Solvent: Water-ethanol mixture (1:1)
    • Temperature: 60 °C
    • Ultrasonic irradiation time: 9-12 minutes for optimal yields
    • Sonication power: 170 watts at 50 Hz
  • Results Summary:

Entry Sonication Temp (°C) Solvent Time (min) Yield (%)
1 No Room temp Water 6-7 h No reaction
2 No Room temp Ethanol 6 h 37
3 No Room temp Water-Ethanol(1:1) 5 h 52
8 Yes Room temp Ethanol 45 min 65
9 Yes Room temp Water-Ethanol(1:1) 30 min 70
11 Yes 60 Ethanol 15 min 80
12 Yes 60 Water-Ethanol(1:1) 9 min 86
  • Mechanism:
    The protonation of the ester carbonyl by KHSO4 facilitates an aza-Michael addition of the aminopyrazole, followed by loss of methoxy group and cyclization to form the pyrazolopyrimidine ring.

  • Advantages:

    • Short reaction times (minutes vs. hours)
    • Mild conditions (moderate temperature, aqueous media)
    • High yields (up to 86%)
    • Eco-friendly (avoids harsh reagents and solvents)

Detailed Experimental Procedure (Ultrasound-Assisted Synthesis)

  • Mix equimolar amounts of aminopyrazole (0.5 mmol) and DMAD (0.5 mmol) in 2 mL ethanol.
  • Add 1 mmol KHSO4 dissolved in 2 mL water.
  • Subject the mixture to ultrasonic irradiation at 60 °C for 9-12 minutes.
  • Upon completion, a precipitate forms, which is filtered, washed with water, and dried.
  • Further purification by silica gel column chromatography (ethyl acetate-hexane 15%) yields pure compounds with 84-92% overall yield.

Summary Table of Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives

Product Reaction Time (min) Melting Point (°C) Yield (%) Overall Yield (%) After Column
3a 10 156–157 87 72
3b 12 177–178 87 73
3c 9 228–230 84 70
3d 10 247–248 92 81
3e 12 186–187 92 80
3f 12 133–134 77 64
3g 10 163–164 79 63
3h 10 137–139 93 85
3i 12 142–144 85 72
3j 15 162–163 84 73
3k 10 145–146 95 84

This table reflects the efficiency and reproducibility of the ultrasound-assisted synthesis method for various substituted pyrazolo[1,5-a]pyrimidines, which are structurally related to the target compound.

Notes on Structural Confirmation and Characterization

  • The synthesized compounds were characterized by standard analytical techniques:
    • 1H and 13C NMR Spectroscopy: Chemical shifts consistent with expected structures, including singlets for NH protons and characteristic aromatic and aliphatic signals.
    • FT-IR Spectroscopy: Bands corresponding to NH and carbonyl groups (e.g., 3244, 1655, and 1622 cm⁻¹).
    • Mass Spectrometry: Molecular ion peaks consistent with proposed molecular weights.
    • Melting Points: Sharp melting points indicating purity and correct formation of heterocycles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one with structurally and functionally related heterocycles:

Compound Structural Features Synthesis Key Properties Biological Activity Ref.
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one Pyrano[4,3-e]-pyrazolo[1,5-a]pyrimidinone core; methyl at position 2. Likely involves cyclization of pyrimidine precursors with methyl reagents. High polarity due to fused N-heterocycles; potential kinase inhibition. Predicted ATP-competitive inhibition (inferred from analogs).
2-(4-Methylphenyl)-6-phenyl[1,3]oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidin-9(4H)-one (9c) Oxazolo-pyrazolo-pyrimidinone core; aryl substituents. Multicomponent reaction from aldehydes and active methylene compounds. IR: 1684 cm⁻¹ (C=O); 1H NMR: δ 8.06-7.40 (ArH), 2.41 ppm (CH3). Anticancer activity (specific mechanisms not detailed).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Triazolo-pyrazolo-pyrimidine core; bromophenyl/pyridinyl substituents. Hydrazonyl bromide reactions with formamide or triethyl orthoformate. Antiproliferative IC50 values in µM range; kinase inhibition (e.g., CDK2). Blocks ATP-binding pockets; induces apoptosis in tumor cells.
Dihydropyrazolo[1,5-a]pyrimidines (e.g., 4n) Dihydro-pyrazolo-pyrimidinone; trifluoromethylphenyl substituents. Regioselective multicomponent synthesis using aromatic aldehydes. Anal. Found: C 54.61%, H 3.58%, N 19.96%; high thermal stability (mp >300°C). Antimicrobial and antitumor activity (via cell cycle arrest).
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (4) Benzopyrano-pyridinone core; amino substituent. Skraup reaction with hydroxylamine sulfate and FeSO3. Purified via silica/alumina chromatography; UV/IR data confirmed aromaticity. Limited bioactivity data; structural analog for kinase inhibitor design.

Key Comparative Insights

Structural Complexity and Functional Groups The target compound shares fused pyrazolo-pyrimidinone frameworks with 9c and 4n, but its pyrano ring distinguishes it from oxazolo or triazolo analogs . The methyl group at position 2 may enhance lipophilicity compared to amino- or aryl-substituted derivatives (e.g., 4 or 9c) .

Synthetic Methodologies While 9c and 4n are synthesized via multicomponent reactions, the target compound likely requires pyrano-specific cyclization steps akin to Skraup or pyrano-annulation methods .

Biological Activity

  • Pyrazolo[1,5-a]pyrimidines (e.g., 4n ) and triazolo derivatives demonstrate anticancer activity via kinase inhibition, suggesting the target compound may share similar mechanisms . However, 9c and 4 lack detailed mechanistic data, highlighting gaps in comparative studies .

Physicochemical Properties The methyl group in the target compound may reduce solubility compared to hydroxyl- or amino-substituted analogs (e.g., 4n with a trifluoromethyl group) . IR and NMR data for 9c (C=O stretch at 1684 cm⁻¹; aromatic δ 7.40–8.06 ppm) provide benchmarks for characterizing the target compound’s spectral features .

Biological Activity

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one can be represented as follows:

C11H8N4O\text{C}_{11}\text{H}_{8}\text{N}_4\text{O}

This structure features a pyrano-pyrazolo-pyrimidine core that contributes to its biological activity. The presence of various functional groups in similar derivatives has been linked to enhanced efficacy against cancer cells and microbial pathogens.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives act as kinase inhibitors, affecting pathways involved in cell proliferation and survival. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit Protein Kinase C (PKC), which plays a critical role in cell signaling and growth regulation .
  • Anticancer Activity : The compound has demonstrated significant anticancer properties in various studies. For example, triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines exhibited promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
  • Antimicrobial Effects : In vitro studies have highlighted the antimicrobial potential of related pyrazolo compounds against various pathogens, showcasing minimum inhibitory concentration (MIC) values that suggest effective bactericidal activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one and its derivatives:

Study Cell Line/Pathogen Activity IC50 (µM) Notes
MCF-7 (Breast cancer)Anticancer15.3Best inhibitory effect among tested compounds
Staphylococcus aureusAntimicrobial0.22 - 0.25Strong bactericidal activity observed
MDA-MB-231 (Breast cancer)AnticancerNot specifiedEvaluated alongside positive controls

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and assessed their anticancer potential through MTT assays on MDA-MB-231 cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring enhanced anticancer activity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazolo derivatives against common bacterial strains. The study utilized both MIC and time-kill assays to evaluate efficacy. Results showed that specific compounds demonstrated effective inhibition of biofilm formation in Staphylococcus aureus, indicating potential for therapeutic applications in treating infections.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while pyrano ring protons show distinct splitting patterns due to coupling .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₀N₄O₂, calculated 246.0754) and fragmentation patterns (e.g., loss of CO or methyl groups) .
    Advanced Tip : Compare experimental data with computed spectra (DFT-based) to resolve stereoelectronic effects .

What strategies address low yields in the final cyclization step during synthesis?

Advanced Research Focus
Low yields often stem from steric hindrance or poor electron density in intermediates. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) while improving regioselectivity .
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to activate carbonyl groups, enhancing cyclization efficiency .
  • Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to stabilize transition states .

How can X-ray crystallography validate the molecular conformation of this compound?

Q. Advanced Research Focus

  • Crystal growth : Use slow evaporation of a DCM/hexane mixture to obtain single crystals suitable for diffraction .
  • Data analysis : Confirm the fused pyrano-pyrazolo-pyrimidine system’s planarity (torsion angles < 5°) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the lactam ring) .
  • Validation : Compare experimental bond lengths (e.g., C–N ~1.33 Å) with DFT-optimized geometries to assess crystal packing effects .

What in silico methods predict the compound’s solubility and bioavailability?

Q. Advanced Research Focus

  • LogP calculation : Use software like MarvinSuite or SwissADME to estimate lipophilicity (predicted LogP ~1.8), indicating moderate solubility in DMSO or ethanol .
  • Solubility prediction : Apply the General Solubility Equation (GSE) with melting point data (estimated mp 240–250°C) to approximate aqueous solubility (~0.1 mg/mL at 25°C) .
  • Bioavailability : Perform molecular dynamics simulations to assess membrane permeability (e.g., P-gp efflux ratios via ADMET Predictor™) .

How do substituent modifications at position 7 influence biological activity?

Q. Advanced Research Focus

  • SAR studies : Replace the 7-H group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance kinase inhibition (e.g., CDK2 IC₅₀ < 100 nM) .
  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with Glu81 and hydrophobic contacts with Ile10) .
  • Validation : Test analogs in enzymatic assays (e.g., fluorescence-based kinase assays) to correlate computational predictions with experimental IC₅₀ values .

What green chemistry approaches improve the sustainability of its synthesis?

Q. Advanced Research Focus

  • Ultrasonic irradiation : Achieve 85% yield in 40 minutes using water as a solvent and KHSO₄ as a catalyst, reducing E-factor by 60% compared to traditional methods .
  • Catalyst recycling : Recover and reuse immobilized Pd nanoparticles (e.g., Pd/C) for Suzuki couplings, maintaining >90% efficiency over five cycles .
  • Solvent-free mechanochemistry : Grind reactants (e.g., pyrazole precursors and aldehydes) in a ball mill to eliminate solvent waste .

How can stability studies under varying pH and temperature conditions guide storage protocols?

Q. Basic Research Focus

  • pH stability : Perform accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–13). The compound is stable at pH 5–7 but hydrolyzes rapidly in alkaline conditions (t₁/₂ < 24 hours at pH 12) .
  • Thermal stability : Use DSC/TGA to identify decomposition onset (~280°C), recommending storage at −20°C under argon to prevent oxidation .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Q. Advanced Research Focus

  • HPLC method development : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/0.1% formic acid to resolve impurities (e.g., des-methyl byproduct at RRT 0.92) .
  • LC-MS/MS : Detect impurities at 0.1% levels via MRM transitions (e.g., m/z 246 → 201 for the parent ion) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), LOQ (<0.05%), and recovery (98–102%) .

How does the compound’s tautomeric equilibrium affect its reactivity and biological interactions?

Q. Advanced Research Focus

  • Tautomer identification : Use ¹⁵N NMR to confirm the dominant lactam tautomer (N–H signal at δ 10.2 ppm) over the lactim form .
  • Reactivity impact : The lactam tautomer favors nucleophilic attack at position 3, enabling functionalization with amines or thiols .
  • Biological relevance : Docking studies show the lactam form binds more tightly to kinases (ΔG −9.2 kcal/mol vs. −7.8 kcal/mol for lactim) due to stronger H-bonding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Reactant of Route 2
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one

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